molecular formula Al8Mg5 B14716157 CID 78062268

CID 78062268

Cat. No.: B14716157
M. Wt: 337.38 g/mol
InChI Key: AMKOAZMDIWXOQZ-UHFFFAOYSA-N
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Description

Discovery and Classification as a First-in-Class Imipridone

ONC201 is the pioneering member of a novel class of anti-cancer compounds known as imipridones. nih.govtandfonline.com Its discovery was the result of a phenotypic screen designed to identify small molecules capable of inducing the transcription of the TNF-related apoptosis-inducing ligand (TRAIL) gene, a key player in cancer cell apoptosis, independent of the tumor suppressor p53. tandfonline.com This approach, which focuses on the desired cellular effect rather than a predetermined molecular target, led to the identification of ONC201 as a compound with potent and selective anti-cancer properties. tandfonline.com

The imipridone class is characterized by a unique tri-heterocyclic core chemical structure. nih.gov As the first of its kind to be introduced into clinical development, ONC201 has paved the way for a new therapeutic category with a distinct mechanism of action. nih.govtandfonline.com

Rationale for Preclinical Investigation in Oncology

The preclinical investigation of ONC201 in oncology is supported by its multifaceted mechanism of action, which distinguishes it from conventional chemotherapy and other targeted therapies. nih.gov Initial studies revealed its ability to induce apoptosis in a wide array of tumor cells while leaving normal cells largely unaffected. tandfonline.com This selective cytotoxicity is a critical attribute for any potential anti-cancer drug.

The rationale for its preclinical investigation is built on several key molecular activities:

Dual Antagonism of Dopamine (B1211576) Receptors D2/D3 (DRD2/3): ONC201 acts as a selective antagonist of the G protein-coupled receptors DRD2 and DRD3. amegroups.org The overexpression of DRD2 has been linked to poor prognosis in several cancers, including glioblastoma, making it a viable therapeutic target. nih.gov

Allosteric Agonism of Mitochondrial Protease ClpP: A significant breakthrough in understanding ONC201's mechanism was the discovery that it acts as an allosteric agonist of the mitochondrial protease ClpP. researchgate.net This leads to the hyperactivation of ClpP, causing the degradation of mitochondrial proteins and subsequent disruption of mitochondrial function, which is crucial for the survival and proliferation of cancer cells. researchgate.net

Activation of the Integrated Stress Response (ISR): ONC201 triggers the ISR in tumor cells. nih.gov This cellular stress response pathway, when activated, can lead to the upregulation of transcription factors like ATF4 and CHOP, which in turn promote the expression of the death receptor 5 (DR5). tandfonline.com

Induction of the TRAIL Pathway: By upregulating both the TRAIL ligand and its receptor DR5, ONC201 effectively enhances the TRAIL-mediated apoptotic signaling cascade in cancer cells. tandfonline.comamegroups.org

Inactivation of Akt/ERK Signaling: The compound has been shown to dually inhibit the phosphorylation of Akt and ERK, two key kinases in signaling pathways that promote cell survival and proliferation. amegroups.org This inhibition leads to the activation of the transcription factor Foxo3a, further contributing to the upregulation of TRAIL. amegroups.org

These interconnected mechanisms provide a strong foundation for the extensive preclinical evaluation of ONC201 across a broad spectrum of cancers. Its ability to cross the blood-brain barrier further enhances its potential for treating brain tumors. amegroups.org

Detailed Research Findings

The preclinical efficacy of ONC201 has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize some of the key findings.

In Vitro Efficacy of ONC201 in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases the IC50 values of ONC201 across a diverse panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~2.0
OVCAR3Ovarian Cancer4.2
IGROV-1Ovarian Cancer3.1
OVCAR5Ovarian Cancer3.2
SKOV3Ovarian Cancer2.1
HeLaCervical Cancer23.6 (72h)
SiHaCervical Cancer16.3 (72h)
Various TNBC LinesTriple-Negative Breast Cancer2.05 - 43.39

This table is interactive. You can sort the columns by clicking on the headers.

In Vivo Efficacy of ONC201 in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial step in preclinical cancer research. The table below highlights the anti-tumor activity of ONC201 in several such models.

Cancer TypeXenograft ModelDosage and ScheduleKey Findings
Medullary Thyroid CancerTT and MZCRC1 cells120 mg/kg, weekly, oral80-90% decrease in tumor growth.
Colorectal CancerHT29 cells50 mg/kg, weekly, oralSignificant reduction in tumor growth.
H3 K27M-mutant GliomaPatient-derived125 mg/kg, weekly, oralSignificantly extended survival.
Ovarian CancerKpB mouse model130 mg/kg, weekly, oralSignificant suppression of tumor growth.

This table is interactive. You can sort the columns by clicking on the headers.

Properties

Molecular Formula

Al8Mg5

Molecular Weight

337.38 g/mol

InChI

InChI=1S/8Al.5Mg

InChI Key

AMKOAZMDIWXOQZ-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Mg].[Mg].[Mg].[Mg].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]

Origin of Product

United States

Mechanistic Investigations of Onc201 S Antineoplastic Actions

Molecular Target Identification and Characterization

Intensive research, including the use of machine learning-based target identification platforms, has pinpointed two principal molecular targets for ONC201: G-protein coupled receptors (GPCRs), specifically the dopamine (B1211576) D2-like receptors, and the mitochondrial caseinolytic protease P (ClpP). nih.govacs.orgthe-scientist.com The engagement of these targets by ONC201 initiates a cascade of downstream signaling events, including the activation of the integrated stress response (ISR), that collectively contribute to its anti-cancer effects. mdpi.comoncotarget.comaacrjournals.org

Dopamine Receptor D2 (DRD2) and D3 (DRD3) Antagonism

ONC201 functions as a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3. biorxiv.orgnih.govescholarship.org These receptors are overexpressed in various malignancies, including glioblastoma, where they are implicated in promoting tumor cell survival. nih.govascopubs.org The antagonism of DRD2/3 by ONC201 at therapeutically relevant concentrations is a key component of its mechanism, leading to the inhibition of critical pro-survival signaling pathways such as Akt and ERK. mdpi.comaspetjournals.org This action distinguishes ONC201 from many traditional chemotherapeutics and provides a targeted approach against cancers reliant on DRD2 signaling. oncotarget.com

Investigations into the interaction between ONC201 and DRD2 have revealed a complex mechanism that includes elements of competitive antagonism. nih.gov Radioligand competition assays and Schild analyses have demonstrated that ONC201's antagonism of DRD2 occurs at concentrations consistent with its anticancer activity. nih.gov Molecular docking studies suggest that the imipridone core of the ONC201 molecule extends into the orthosteric binding site, the same site where the natural ligand, dopamine, binds. aspetjournals.org However, the interaction is nuanced, as some studies indicate that ONC201 does not directly compete with dopamine for binding but rather affects dopamine's efficacy, suggesting a mixed mode of action. aspetjournals.orgnih.gov

A defining characteristic of ONC201's interaction with DRD2 is its bitopic antagonism. aacrjournals.orgascopubs.orgnih.govoup.com This mode of binding involves simultaneous interaction with two distinct sites on the receptor: the primary orthosteric site and a secondary, allosteric site. nih.govaspetjournals.org While the imipridone core engages the orthosteric pocket, a secondary phenyl ring on the ONC201 molecule interacts with an allosteric binding pocket. aspetjournals.org This dual engagement is believed to be responsible for the mixed competitive and non-competitive effects observed in functional assays. nih.govnih.gov Alanine scanning mutagenesis has identified specific residues in both orthosteric and allosteric locations of DRD2 that are critical for ONC201's antagonistic activity. nih.govnih.gov This bitopic mechanism may explain the compound's unique selectivity and favorable safety profile compared to other DRD2 antagonists. aspetjournals.orgnih.gov

DRD2 Residues Critical for ONC201 AntagonismLocation
Residue Set 1Orthosteric Site (TM-II)
Residue Set 2Allosteric Site (TM-IV and –V interface)

This table summarizes findings from mutagenesis studies identifying key DRD2 residues involved in the bitopic binding of ONC201, as located in transmembrane (TM) domains. nih.govnih.gov

ONC201 demonstrates high selectivity for DRD2 and DRD3 over other dopamine receptors and a wide range of other GPCRs. nih.gov This selectivity is a significant departure from traditional antipsychotic drugs that also target DRD2 but often have broader receptor activity. nih.gov The functional inhibition by ONC201 is also considered atypical. For instance, it exhibits a very slow association rate for DRD2 compared to antipsychotics, while its dissociation rate is similar to atypical antipsychotics, which may contribute to its distinct biological effects. nih.gov Functional assays, such as those measuring β-arrestin recruitment and cAMP modulation, confirm that ONC201 acts as a full antagonist of DRD2 and DRD3 with low micromolar potencies. aspetjournals.org An operational model of allostery suggested that ONC201's primary effect is on reducing the efficacy of dopamine signaling with minimal impact on dopamine's binding affinity. aspetjournals.org

Mitochondrial Caseinolytic Protease P (ClpP) Activation

In addition to its effects on dopamine receptors, a crucial component of ONC201's antineoplastic activity is the activation of the mitochondrial caseinolytic protease P (ClpP). the-scientist.compnas.orgnih.gov ClpP is a highly conserved serine protease located in the mitochondrial matrix that plays a key role in mitochondrial protein quality control. acs.org While ClpP is overexpressed in some cancers, ONC201 and its analogues hyperactivate the enzyme, leading to dysregulated degradation of mitochondrial proteins. pnas.orgcell.com This action disrupts mitochondrial function, impairs respiration, and ultimately contributes to cancer cell death. pnas.orgnih.govcell.com The activation of ClpP is considered a primary mechanism, with knockdown of the ClpP protein reducing cellular responses to ONC201. acs.orgsemanticscholar.org

ONC201 functions as an allosteric agonist of ClpP. biorxiv.orgaacrjournals.orgascopubs.orgnih.gov Structural and biochemical studies have shown that ONC201 binds directly to hydrophobic pockets on the ClpP enzyme, distinct from its catalytic active site. pnas.org This binding event is believed to induce a conformational change in the ClpP complex, shifting the equilibrium from a heptameric to a tetradecameric state, which facilitates the opening of a central cavity for substrate access and subsequent degradation. pnas.orgcell.com This mode of activation allows ClpP to degrade proteins without the need for its associated chaperone, ClpX. cell.com In vitro enzymatic assays have confirmed that ONC201 directly enhances the peptidase activity of recombinant ClpP in a dose-dependent manner. acs.orgnih.gov

CompoundHalf-Maximal Dose (EC50) for ClpP Activation
ONC201~1.25 µM
TR-57 (analogue)~0.20 µM

This table shows the comparative potency of ONC201 and a more potent analogue, TR-57, in activating the proteolytic activity of ClpP against a casein substrate. acs.orgnih.gov

Correlation with Antiproliferative Effects

The antiproliferative effects of ONC201 are closely linked to its ability to induce cell death and inhibit cell growth in tumor cells. nih.gov Studies have demonstrated that ONC201's potency in antagonizing D2-like dopamine receptors is similar to its potency for producing antiproliferative effects. nih.gov This suggests a direct relationship between receptor engagement and the inhibition of cancer cell proliferation. The compound has been shown to be effective in various cancer models, including those resistant to standard therapies. nih.gov For instance, in glioblastoma cell lines, ONC201 induces apoptosis and demonstrates potent cytotoxicity, even in cells resistant to temozolomide and radiation. nih.gov The antiproliferative efficacy of ONC201 has also been observed in triple-negative breast cancer (TNBC) cell lines, where it can induce both TRAIL-dependent and TRAIL-independent cell death. nih.gov Furthermore, ONC201 has been shown to inhibit the growth of cancer stem cells, which are often responsible for tumor recurrence and therapy resistance. nih.gov

Exploration of Potentially Novel Binding Targets

Initial investigations into ONC201's mechanism of action did not immediately identify its direct binding targets. nih.gov However, subsequent research has revealed at least two key molecular targets through which ONC201 exerts its effects: the G protein-coupled receptor (GPCR) dopamine receptor D2 (DRD2) and the mitochondrial protease caseinolytic protease P (ClpP). researchgate.netmdpi.com

Computational studies first predicted that ONC201 antagonizes dopamine receptors, a finding that was later confirmed through in vitro binding studies. nih.gov These studies established ONC201 as a direct competitive antagonist of the D2-like dopamine receptors, DRD2 and DRD3, with a binding affinity in the low micromolar range. nih.govnih.gov This antagonism is a critical upstream event that initiates a cascade of downstream signaling leading to anticancer effects. researchgate.net

In addition to its action on DRD2, ONC201 has been identified as an allosteric agonist of the mitochondrial protease ClpP. researchgate.netbiorxiv.org The activation of ClpP by ONC201 disrupts mitochondrial function and contributes to the induction of the integrated stress response, ultimately leading to tumor cell death. nih.govmdpi.com The interaction with both DRD2 and ClpP represents a novel dual mechanism of action that distinguishes ONC201 from other anticancer agents. biorxiv.org

Downstream Signaling Pathway Modulation

Engagement of its primary targets by ONC201 leads to the modulation of several downstream signaling pathways, most notably the integrated stress response (ISR). mdpi.com This activation is a central component of ONC201's antineoplastic activity. nih.gov

Integrated Stress Response (ISR) Activation

The ISR is a cellular stress response pathway that is activated by various stimuli. ONC201 has been shown to be a potent activator of the ISR in cancer cells. nih.govresearchgate.net

PERK-Independent ISR Engagement

Interestingly, the activation of the ISR by ONC201 occurs independently of the common ISR activator, PERK (PKR-like endoplasmic reticulum kinase). aacrjournals.org Research has indicated that while ONC201 engages the ISR, it does so without relying on PERK signaling. aacrjournals.org This suggests a unique mechanism of ISR induction that bypasses one of its canonical upstream kinases.

EIF2α Kinase Stimulation

Instead of PERK, ONC201-mediated ISR activation is dependent on the stimulation of other eukaryotic initiation factor 2 alpha (eIF2α) kinases. nih.gov Specifically, the kinases HRI (heme-regulated inhibitor) and PKR (double-stranded RNA-activated protein kinase) have been identified as essential for the ONC201-induced phosphorylation of eIF2α. aacrjournals.orgnih.gov The activation of these specific eIF2α kinases is a critical step in initiating the downstream signaling cascade of the ISR in response to ONC201 treatment. nih.gov

Induction of Transcription Factors ATF4 and CHOP

A key consequence of eIF2α phosphorylation is the preferential translation of Activating Transcription Factor 4 (ATF4). nih.gov ONC201 treatment leads to a significant upregulation of ATF4, which is a key indicator of ISR activation. aacrjournals.org ATF4, in turn, induces the expression of C/EBP homologous protein (CHOP), another crucial transcription factor in the ISR pathway. nih.govmdpi.com The induction of both ATF4 and CHOP is a consistent finding across various cancer cell lines treated with ONC201 and is integral to the compound's ability to induce apoptosis and cell death. nih.govresearchgate.netresearchgate.net The ATF4/CHOP axis plays a significant role in upregulating the pro-apoptotic protein TRAIL and its receptor DR5, further contributing to the antineoplastic effects of ONC201. nih.govmdpi.com

Cell LineONC201 ConcentrationTime PointEffect on ATF4Effect on CHOPReference
HPAFII3 µM, 6 µM24, 48, 72 hoursUpregulationNot specified researchgate.net
AsPC-13 µM48, 72 hoursUpregulationNot specified researchgate.net
CFPAC-16 µM, 12 µM24, 48, 72 hoursUpregulationNot specified researchgate.net
Endometrial Cancer Cells0.3 µM, 3 µM, 30 µM24, 48, 72 hoursUpregulationUpregulation researchgate.net

Dual Inhibition of Akt and ERK Phosphorylation

A pivotal aspect of ONC201's mechanism is its ability to concurrently inhibit the phosphorylation of two key kinases: Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase). These kinases are central components of the PI3K/Akt and MAPK/ERK signaling pathways, respectively, which are frequently hyperactivated in various cancers and play a crucial role in promoting cell proliferation, survival, and differentiation.

ONC201 administration leads to the dual inactivation of Akt and ERK signaling pathways. plos.org This inhibition is observed in a dose-dependent manner across numerous cancer cell lines, including glioblastoma, colorectal cancer, and hepatocellular carcinoma. jci.org The simultaneous blockade of these two major pro-survival pathways disrupts the intricate signaling network that cancer cells rely on for their growth and continued existence. jci.org This dual inhibition is a significant contributor to the induction of tumor cell apoptosis mediated by ONC201.

FOXO3A Dephosphorylation and Nuclear Translocation

Downstream of Akt and ERK inhibition, ONC201 triggers the activation of the Forkhead box class O3a (FOXO3a) transcription factor. plos.org In its phosphorylated state, FOXO3a is inactive and sequestered in the cytoplasm. nih.gov The inhibition of Akt and ERK by ONC201 leads to the dephosphorylation of FOXO3a. nih.govecancer.org

This dephosphorylation event is a critical switch that unmasks a nuclear localization signal, prompting FOXO3a to translocate from the cytoplasm into the nucleus. nih.govnih.gov Once in the nucleus, the now-active FOXO3a can bind to the promoter regions of its target genes, thereby activating their transcription. nih.govnih.gov This process is fundamental to ONC201's ability to induce the expression of pro-apoptotic proteins. nih.gov

Pathway ComponentEffect of ONC201Consequence
Akt Phosphorylation InhibitedLeads to FOXO3a dephosphorylation
ERK Phosphorylation InhibitedLeads to FOXO3a dephosphorylation
FOXO3a DephosphorylatedTranslocates to the nucleus
FOXO3a Location NuclearActivates target gene transcription

Upregulation of Pro-apoptotic Ligands and Receptors

The activation of FOXO3a by ONC201 directly leads to the increased expression of key components of the extrinsic apoptosis pathway.

TNF-Related Apoptosis-Inducing Ligand (TRAIL) Induction

ONC201 was initially identified as a p53-independent inducer of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) gene transcription. jci.org The nuclear translocation of FOXO3a is directly responsible for this effect, as FOXO3a binds to the promoter of the TRAIL gene, driving its expression. nih.govnih.gov The resulting increase in TRAIL protein levels contributes to an autocrine or paracrine signaling loop that promotes apoptosis in tumor cells. nih.gov Research has shown that ONC201 upregulates surface TRAIL in both tumor and normal cells, although the effect is of a lesser magnitude in normal cells. nih.gov

Death Receptor 5 (DR5) Expression

In conjunction with inducing the ligand TRAIL, ONC201 also upregulates the expression of its cognate receptor, Death Receptor 5 (DR5). plos.orgnih.gov This upregulation occurs through the activation of the integrated stress response (ISR) pathway. jci.orgnih.gov ONC201 treatment leads to increased protein expression of key ISR mediators like ATF4 and CHOP, which in turn drive the expression of DR5 at the cell surface. nih.gov A crucial finding is that while ONC201 can induce TRAIL in both normal and tumor cells, significant DR5 induction is observed specifically in tumor cells. nih.gov This differential expression of DR5 is a key factor contributing to the cancer-selective cytotoxicity of ONC201. plos.orgnih.gov

MoleculeEffect of ONC201Mediating Factor(s)
TRAIL UpregulatedFOXO3a
DR5 UpregulatedIntegrated Stress Response (ATF4, CHOP)

C-Myc Downregulation

Further contributing to its antineoplastic profile, ONC201 has been shown to induce the degradation of c-Myc. The c-Myc oncoprotein is a critical driver of cell proliferation and is often dysregulated in cancer. nih.govmdpi.com By promoting its degradation, ONC201 effectively reduces the levels of this key oncogenic protein, thereby inhibiting the cellular processes it controls, such as proliferation and ribosome biosynthesis. nih.gov This action represents another important facet of ONC201's ability to halt cancer cell growth.

Decreased Oxidative Phosphorylation (OXPHOS)

Beyond its effects on signaling pathways, ONC201 also targets cellular metabolism by disrupting mitochondrial function. nih.govecancer.org Treatment with ONC201 leads to a significant decrease in mitochondrial oxidative phosphorylation (OXPHOS), the primary process for ATP production in many cancer cells. nih.govnih.gov

Mechanistic studies have revealed that ONC201 triggers mitochondrial structural damage, reduces mitochondrial DNA (mtDNA) copy number, and suppresses the expression of multiple genes involved in OXPHOS. nih.govecancer.org This leads to a reduction in the oxygen consumption rate (OCR) and ATP levels. nih.gov The inhibition of OXPHOS by ONC201 is a critical component of its cytotoxic activity, particularly in cancer cells that are highly dependent on mitochondrial respiration for their energy needs. nih.govecancer.org

Mechanisms of Mitochondrial Damage and Non-Apoptotic Cell Death

ONC201, a first-in-class small molecule imipridone, has been shown to induce non-apoptotic cell death in cancer cells through mechanisms involving mitochondrial damage. mdpi.com Research indicates that ONC201's cytotoxic effects can be independent of the TNF-Related Apoptosis-Inducing Ligand (TRAIL) pathway. ecancer.org Instead, it directly targets mitochondria, leading to a disruption of their function and ultimately, cell death. ecancer.org

One of the key discoveries in understanding ONC201's mechanism of action is the identification of the mitochondrial serine protease caseinolytic protease P (ClpP) as its direct binding target. mdpi.com The interaction between ONC201 and ClpP leads to the activation of ClpP, which in turn triggers the integrated stress response (ISR). mdpi.comaacrjournals.org This response pathway contributes to the disruption of mitochondrial function and inhibits the survival of cancer cells. mdpi.com The activation of the ISR is marked by the induction of Activating Transcription Factor 4 (ATF4) and C/EBP-homologous protein (CHOP). ecancer.org

Studies in breast cancer cells have revealed that ONC201's cytotoxicity is linked to the disruption of mitochondrial function, resulting in ATP depletion. ecancer.org Time-lapse live cell imaging has shown that ONC201 induces a distinct morphology of cell death characterized by cell membrane ballooning followed by rupture, which is different from the typical morphology of apoptosis. ecancer.orgnih.gov This form of cell death is associated with the inhibition of mitochondrial respiration and induction of mitochondrial structural damage. ecancer.orgnih.gov Furthermore, ONC201 has been observed to decrease the copy number of mitochondrial DNA. ecancer.orgnih.gov

The dependence of cancer cells on mitochondrial respiration appears to be a determinant of their sensitivity to ONC201. Cells that are reliant on glycolysis have demonstrated resistance to the compound. ecancer.org This suggests that ONC201's efficacy is at least in part contingent on the metabolic phenotype of the cancer cells.

FeatureObservationReference
Cell Death MorphologyCell membrane ballooning followed by rupture ecancer.orgnih.gov
Mitochondrial FunctionInhibition of mitochondrial respiration ecancer.orgnih.gov
Mitochondrial StructureInduces structural damage ecancer.orgnih.gov
Mitochondrial DNAReduced copy number ecancer.orgnih.gov
Cellular EnergyATP depletion ecancer.org

Caspase-Dependent Cell Death Pathways

While ONC201 can induce non-apoptotic cell death, it is also capable of activating caspase-dependent apoptotic pathways in certain cancer types. The extrinsic pathway of apoptosis is notably implicated, often through the upregulation of TRAIL and its death receptor 5 (DR5). mdpi.com The transcription factor Foxo3a, which is negatively regulated by the Akt and ERK signaling pathways, plays a crucial role in this process by mediating the transcription of the TRAIL and DR5 genes. mdpi.com

In some cancer cell lines, the cytotoxic effects of ONC201 are dependent on these caspase cascades. mdpi.com For instance, in human lymphoma cell lines, ONC201 has been shown to induce caspase-dependent apoptosis. researchgate.net This is supported by evidence that a pan-caspase inhibitor, zVAD-fmk, can block the ONC201-induced cell death in these cells. researchgate.net

However, the reliance on caspase-dependent pathways is not universal across all cancer types. In gynecological cancers such as breast and endometrial cancer, the cytotoxicity of ONC201 has been reported to be independent of both caspase cascades and death receptors. mdpi.com In these instances, cell death is primarily driven by ATP depletion. mdpi.com This highlights the multifaceted nature of ONC201's mechanisms of action, which can be either TRAIL-dependent or TRAIL-independent depending on the cellular context. mdpi.com

Cancer TypeCaspase DependenceKey MediatorsReference
Human LymphomaDependentCaspases researchgate.net
Breast CancerIndependentATP depletion mdpi.com
Endometrial CancerIndependentATP depletion mdpi.com

Mechanistic Differences Across Tumor Types (e.g., solid vs. hematological malignancies)

The antineoplastic actions of ONC201 exhibit mechanistic differences between solid tumors and hematological malignancies. mdpi.com These distinctions are influenced by the intrinsic cellular and molecular characteristics of each cancer type.

In many solid tumors, such as glioblastoma, colorectal cancer, and prostate cancer, ONC201 has demonstrated efficacy as a single agent, in part by eliminating cancer stem cells. mdpi.com The compound's ability to cross the blood-brain barrier makes it a promising agent for brain tumors like glioblastoma, where it induces a sustained TRAIL response. mdpi.comaacrjournals.org In these solid tumors, the induction of the integrated stress response is a prominent mechanism. mdpi.com For example, in neuroblastoma, the ONC201-induced integrated stress response leads to TRAIL-dependent apoptosis. mdpi.com In contrast, in breast and endometrial cancers, the mechanism is largely TRAIL-independent and driven by mitochondrial damage and ATP depletion. mdpi.comresearchgate.net

In hematological malignancies, the mechanisms can also vary. As mentioned, ONC201 induces caspase-dependent apoptosis in human lymphoma cell lines. researchgate.net The engagement of the TRAIL/DR5 pathway appears to be a significant contributor to its activity in some hematopoietic cancers. mdpi.com The differential expression of key signaling molecules and the metabolic state of the cancer cells likely contribute to these observed mechanistic divergences.

The tumor microenvironment, which differs significantly between solid tumors and hematological malignancies, may also play a role in modulating the response to ONC201. nih.gov Solid tumors have a complex microenvironment with various stromal and immune cells, while hematological malignancies often reside in the bone marrow, a unique niche. nih.govaccc-cancer.org These environmental factors can influence signaling pathways and cellular metabolism, thereby affecting the drug's mechanism of action.

Tumor CategoryPrimary MechanismKey Molecular EventsExample Cancer Types
Solid TumorsTRAIL-dependent/independent, Integrated Stress Response, Mitochondrial DamageATF4/CHOP induction, ClpP activation, ATP depletionGlioblastoma, Breast Cancer, Colorectal Cancer
Hematological MalignanciesCaspase-dependent apoptosis, TRAIL/DR5 pathway activationCaspase activationLymphoma

Preclinical Efficacy and Cellular Impact of Onc201

Efficacy in Solid Tumor Models

ONC201, also known as CID 78062268, has demonstrated significant anti-tumor properties in various preclinical glioblastoma (GBM) models. As a small molecule, it functions as a selective antagonist of the Dopamine (B1211576) Receptor D2 (DRD2). Its mechanism of action involves the dual inhibition of Akt and ERK phosphorylation, which leads to the nuclear translocation of the transcription factor FOXO3A. This, in turn, activates the transcription of the pro-apoptotic ligand TRAIL (TNF-Related Apoptosis-Inducing Ligand) and its receptor DR5, ultimately triggering cancer cell death amegroups.org.

In preclinical studies, ONC201 has shown efficacy as a single agent in glioblastoma cell lines, where it induces apoptosis and generates a stress response amegroups.orgmdpi.com. A key aspect of its activity is its ability to deplete cancer stem cells, which are often responsible for tumor recurrence and therapy resistance mdpi.com. The compound has been observed to effectively eliminate cancer stem cells in glioblastoma models and inhibit the growth of glioblastoma cancer stem-like cells in 3D neurosphere cultures derived from freshly isolated human tumors amegroups.org.

Table 1: Summary of ONC201 Activity in Glioblastoma Cell Lines

Feature Finding Source
Mechanism Induces apoptosis via TRAIL and DR5 upregulation amegroups.org
Shuts down AKT and ERK signaling pathways mdpi.com
Cellular Impact Causes cell death in GBM cells mdpi.com
Depletes cancer stem cells amegroups.orgmdpi.com
Efficacy Anti-tumorigenic properties as a single agent mdpi.com

ONC201 has shown particular promise in preclinical models of gliomas harboring the H3 K27M mutation, a characteristic of aggressive midline gliomas, including DIPG. These specific gliomas have been found to be enriched in DRD2 receptors, a primary target of ONC201 mdpi.com. Preclinical and clinical evaluations have consistently demonstrated the antitumor efficacy of ONC201 in H3 K27M-mutant gliomas researchgate.netoup.com.

In murine models of H3 K27M-mutant glioma, ONC201 treatment resulted in a significant survival benefit researchgate.netnih.gov. For instance, in one mouse model, the compound achieved a 50% prolongation of median survival researchgate.net. Studies using patient-derived DIPG cell lines also confirmed sensitivity to the chemical oup.com. The effectiveness of ONC201 in these models is supported by its ability to achieve therapeutic concentrations within the central nervous system researchgate.netnih.gov.

Table 2: Preclinical Efficacy of ONC201 in H3 K27M-Mutant Glioma Models

Model Type Key Finding Source
Murine Glioma Model Showed excellent CNS penetration and survival benefit researchgate.netnih.gov
IUE-Generated H3 K27M Murine Model In vitro IC50 of 500 nM researchgate.net
In Vivo H3 K27M Murine Model 50% prolongation of median survival researchgate.net
Patient-Derived DIPG Cell Lines Demonstrated sensitivity and antitumor efficacy oup.com

A significant challenge in glioblastoma treatment is resistance to standard therapies. Preclinical research has shown that ONC201 is effective against glioblastoma models that are resistant to conventional treatments. It has demonstrated potent cytotoxicity in glioblastoma patient samples that are resistant to temozolomide, bevacizumab, and radiation amegroups.org.

Studies on GBM cell lines confirmed that ONC201 can overcome therapeutic resistance to both temozolomide and radiation mdpi.com. Furthermore, in therapy-resistant patient samples, it slowed the growth of cancer stem cells mdpi.com. In a GBM mouse model, combining ONC201 with radiation and temozolomide significantly lowered the tumor burden and prolonged survival, suggesting a synergistic effect mdpi.comoncotarget.com. The compound has also been shown to lower the expression of MGMT, a protein associated with tumor resistance to chemotherapy oncotarget.com.

The blood-brain barrier (BBB) is a major obstacle for many potential brain cancer therapies. Preclinical studies have consistently shown that ONC201, a small molecule, can effectively cross the BBB amegroups.org. In rodent and glioblastoma mouse models, orally administered ONC201 penetrates the BBB and inhibits tumor growth amegroups.orgoncotarget.com. The ability to achieve therapeutic intratumoral concentrations has been established in these preclinical models, a critical factor for its efficacy against brain tumors researchgate.net.

The preclinical efficacy of ONC201 extends to various breast cancer subtypes. It has demonstrated potent anti-proliferative and pro-apoptotic effects in a broad range of breast cancer cell lines, including both triple-negative breast cancer (TNBC) and non-TNBC types nih.govsemanticscholar.org. The GI50 values for ONC201 in most tested breast cancer cell lines are in the low micromolar range, concentrations that are considered physiologically achievable nih.govasco.org.

In TNBC models, ONC201's effects are mediated through both TRAIL-dependent and TRAIL-independent mechanisms nih.govnih.gov. In some TNBC cell lines, it induces caspase-8 cleavage and cell death that can be blocked by a TRAIL-neutralizing antibody nih.gov. This pro-apoptotic effect was validated in an in vivo MDA-MB-468 xenograft model nih.govsemanticscholar.org. In other TNBC lines where apoptosis is not induced, ONC201 has an anti-proliferative effect, causing a decrease in cyclin D1 expression and an accumulation of cells in the G1 phase of the cell cycle nih.govnih.gov.

Notably, ONC201 has also been shown to target the cancer stem cell (CSC) population in TNBC. It was observed to deplete Aldefluor-positive TNBC cells and inhibit the formation of mammospheres from TNBC CSC-like cells, a function not observed with the standard chemotherapeutic paclitaxel aacrjournals.org.

In non-TNBC cells, ONC201 also inhibits growth and can induce TRAIL-independent cell death nih.gov. Its efficacy is observed regardless of the cells' inherent sensitivity to TRAIL, which may be explained by its ability to upregulate death receptors and suppress anti-apoptotic proteins nih.govasco.org.

Table 3: Summary of ONC201 Preclinical Activity in Breast Cancer Models

Breast Cancer Subtype Mechanism/Effect In Vitro/In Vivo Source
Triple-Negative (TNBC) Induces TRAIL-dependent apoptosis In Vitro nih.gov
Triple-Negative (TNBC) Anti-proliferative (G1 arrest, ↓cyclin D1) In Vitro nih.govnih.gov
Triple-Negative (TNBC) In vivo efficacy in xenograft model In Vivo nih.govsemanticscholar.org
Triple-Negative (TNBC) Depletes cancer stem-like cells In Vitro aacrjournals.org
Non-Triple-Negative Induces TRAIL-independent cell death In Vitro nih.gov
Broad Range (TNBC & Non-TNBC) Low micromolar GI50 values In Vitro nih.govasco.org

Endometrial Cancer Models

In preclinical studies involving endometrial cancer, ONC201 has been shown to decrease the viability of various endometrial cancer cell lines. nih.gov The primary effect observed is growth arrest rather than overt cytotoxicity. nih.gov The growth inhibition (GI50) values for several cell lines after 72 hours of treatment have been determined, as detailed in the table below. nih.gov

Cell LineGI50 (µM)
AN3CA~2.5
HEC1A~2.5
KLE~2.5
Ishikawa~4.0
RL952~4.0

Data sourced from a study on the antitumorigenic effect of ONC201 in endometrial cancer models. nih.gov

The cellular impact of ONC201 in these models includes a reduction in the expression of cyclin D and pRb. mdpi.com A key mechanism of action is the upregulation of Death Receptor 5 (DR5), which sensitizes the cancer cells to TRAIL-mediated apoptosis. nih.gov While ONC201 alone primarily induces growth arrest, its combination with TRAIL promotes cell death. nih.gov Some studies suggest that the cytotoxicity of ONC201 in endometrial cancer cells may also occur through a TRAIL-independent mechanism involving the depletion of cellular ATP. mdpi.com

Colorectal Cancer Models

ONC201 has demonstrated significant preclinical efficacy in colorectal cancer (CRC) models, including those resistant to standard therapies. mdpi.com It has been shown to induce TRAIL and subsequent cell death in numerous human CRC cell lines with diverse oncogenic mutations. mdpi.com In xenograft models using the HCT116 CRC cell line, ONC201 administered as a single agent has exhibited anti-CRC activity. mdpi.com

A notable aspect of ONC201's efficacy in colorectal cancer is its ability to target cancer stem cells (CSCs), which are often responsible for tumor recurrence and therapy resistance. mdpi.comnih.gov In preclinical models, ONC201 has been shown to deplete CSC markers and inhibit the self-renewal of 5-Fluorouracil-resistant CSCs both in vitro and in vivo. nih.gov

Furthermore, in vivo studies have demonstrated a strong suppressive effect of ONC201 on the development of intestinal tumors. In a study using an Apcmin/+ mouse model, oral administration of ONC201 led to a significant reduction in both the incidence and multiplicity of colonic and small intestinal tumors.

Treatment GroupColonic Tumor Incidence ReductionColonic Tumor Multiplicity ReductionSmall Intestinal Polyp Reduction
ONC201 (50 mg/kg BW)>50%68% (males), 75% (females)68% (males), 68% (females)

Data from a study on the prevention of intestinal polyposis by ONC201 in a mouse model.

The combination of ONC201 with the anti-angiogenic agent bevacizumab has also shown potent anti-tumor effects in CRC xenografts, leading to significant suppression of tumor growth and, in some cases, complete tumor regressions. nih.govnih.gov

Prostate Cancer Models

Preclinical evaluation of ONC201 in prostate cancer models has revealed potent anti-proliferative and pro-apoptotic effects in both castration-sensitive and castration-resistant prostate cancer cells. nih.gov A screening of various prostate cancer cell lines demonstrated high sensitivity to ONC201 in the majority of lines tested, with GI50 values generally below 3 µM. nih.gov

Cell LineGI50 (µM)
LNCaP< 3
22RV1< 3
VCaP< 3
PC3< 3
DU145> 10

Data from a study on the preclinical efficacy of ONC201 in prostate cancer models. nih.gov

The cellular response to ONC201 in prostate cancer cells involves the induction of the integrated stress response, leading to the upregulation of DR5 and CHOP. nih.gov In vivo, single-agent ONC201 has been shown to significantly delay tumor growth in a LNCaP xenograft model. nih.gov Furthermore, ONC201 has demonstrated synergistic effects when combined with androgen receptor (AR) signaling inhibitors like enzalutamide and darolutamide, regardless of the AR status or castration sensitivity of the cancer cells. nih.gov This suggests a potential therapeutic strategy for advanced and resistant forms of prostate cancer. nih.gov

Neuroendocrine Tumor Models (Paraganglioma and Pheochromocytoma)

The preclinical rationale for investigating ONC201 in pheochromocytoma and paraganglioma stems from The Cancer Genome Atlas (TCGA) data, which revealed that these neuroendocrine tumors have the highest expression of DRD2 among all cancers. aacrjournals.org As ONC201 is a DRD2 antagonist, it was hypothesized to have antineoplastic activity in these tumors. aacrjournals.org Preclinical activity of ONC201 has also been noted in desmoplastic small round cell tumor (DSRCT), a rare sarcoma with neuroendocrine features. aacrjournals.org The anticancer effects in these models are associated with the downstream upregulation of the TRAIL/DR5 pathway, inhibition of the AKT/ERK pathway, and promotion of an integrated stress response. aacrjournals.org

Efficacy in Other Preclinical Solid Tumor Types

The preclinical efficacy of ONC201 extends to other solid tumors, notably glioblastoma and breast cancer. In glioblastoma models, ONC201 has been shown to upregulate TRAIL and induce apoptosis in various cell lines, including those resistant to standard therapies like temozolomide and bevacizumab. amegroups.org Importantly, ONC201 can cross the blood-brain barrier, a critical feature for treating brain tumors. amegroups.org

In breast cancer models, ONC201 has demonstrated antitumor effects in both triple-negative and non-triple-negative breast cancers. nih.gov The mechanism of action in breast cancer cells appears to involve both TRAIL-dependent and TRAIL-independent pathways, with some evidence suggesting that ONC201 can induce cell death by disrupting mitochondrial function. nih.gov

Efficacy in Hematological Malignancy Models

Mantle Cell Lymphoma (MCL)

In vitro sensitivity profiling of over 1,000 human cancer cell lines has identified non-Hodgkin's lymphomas, which include Mantle Cell Lymphoma (MCL), as the most sensitive tumor type to ONC201. researchgate.net Preclinical studies have shown that ONC201-induced cell death or growth arrest in MCL is associated with the attenuation of cyclin D1 expression, a key diagnostic feature of this lymphoma. researchgate.net

The cellular impact of ONC201 in MCL and other hematological malignancies has been linked to the activation of the mitochondrial protease ClpP, which leads to the impairment of oxidative phosphorylation and antiproliferative effects. mdpi.com In some studies, the effect of ONC201 in MCL cells was found to be independent of caspase-8 activation and Foxo3a-dependent transcription of TRAIL, suggesting a distinct mechanism of action compared to some solid tumors. nih.gov

Cell Line TypeGI50 Range (µM)
Lymphoma1.3 - 5.1

Data from a study on ONC201 in pediatric non-Hodgkin's lymphoma cells, with mantle cell lymphoma included for comparison. researchgate.net

Acute Myeloid Leukemia (AML)

ONC201, also known as this compound, has demonstrated significant preclinical anti-cancer effects in models of acute myeloid leukemia (AML). Studies have shown a time- and dose-dependent decrease in the viability of AML cell lines, including Kasumi-1 and HL60, with EC50 values ranging from 1 to 5 µM ashpublications.org. This effect extends to chemotherapy-resistant cells, as vincristine-resistant HL60/VCR cells showed similar sensitivity to the compound as the parental, sensitive cells ashpublications.org. The anti-leukemic activity of ONC201 is also observed in fresh AML patient samples, which showed sensitivity in cell viability and caspase 3/7 activity assays ashpublications.org.

The mechanism of action in AML cells involves the induction of apoptosis. This is evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), along with the activation of caspase-9 ashpublications.org. Mechanistically, ONC201 has been shown to inhibit the phosphorylation of Akt and Foxo3a in Kasumi-1 cells ashpublications.orgresearchgate.net. Furthermore, treatment with ONC201 leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the upregulation of the pro-apoptotic protein Bim ashpublications.orgnih.gov. The compound also reduces the levels of inhibitor of apoptosis (IAP) proteins, specifically cIAP1 and cIAP2 ashpublications.org. Notably, the cytotoxic effects of ONC201 in AML have been determined to be independent of p53 status oncotarget.comyourconroenews.com.

Table 1: Preclinical Efficacy of ONC201 in Acute Myeloid Leukemia (AML)
AML ModelKey FindingsReported Effective ConcentrationMechanism of Action
Kasumi-1, HL60 cell linesTime- and dose-dependent decrease in cell viability ashpublications.orgEC50: 1-5 µM ashpublications.orgInhibition of Akt and Foxo3a phosphorylation; Caspase-3 cleavage ashpublications.orgresearchgate.net
HL60/VCR (Vincristine-resistant)Similar sensitivity to parental HL60 cells ashpublications.orgEC50: 2-5 µM researchgate.netInduction of apoptosis ashpublications.org
Fresh AML patient cellsReduced cell viability and increased caspase 3/7 activity ashpublications.org5 µM ashpublications.orgInduction of apoptosis yourconroenews.com
General AML ModelsDownregulation of Bcl-2, Bcl-xl; Upregulation of Bim; Downregulation of cIAP1, cIAP2 ashpublications.orgnih.govNot specifiedModulation of apoptotic proteins ashpublications.org

Non-Hodgkin's Lymphoma (NHL)

In preclinical studies involving non-Hodgkin's lymphoma (NHL), ONC201 has been shown to be an effective anti-cancer agent. It causes a dose-dependent reduction in the viability of various NHL cell lines, which is a result of apoptosis induction nih.govtandfonline.comnih.gov. The compound is effective in both B-cell and T-cell NHL cell lines, indicating a broad spectrum of activity within this group of malignancies nih.gov.

A key mechanism behind its efficacy in NHL is the activation of the TRAIL pathway nih.govtandfonline.com. Treatment with ONC201 leads to the induction of the pro-apoptotic ligand TRAIL and its death receptor, DR5 nih.govtandfonline.com. The dual induction of both the ligand and its receptor appears to be a significant driver of the observed apoptosis nih.govtandfonline.com. In fact, TRAIL expression has been found to correlate linearly with the sub-G1 DNA content, a marker of apoptosis, suggesting it could serve as a biomarker for tumor response in ONC201-treated lymphoma cells nih.govtandfonline.com. The efficacy of ONC201 in NHL cell lines is observed at low micromolar concentrations nih.gov.

Cutaneous T-cell Lymphoma (CTCL)

ONC201 demonstrates potent and selective anti-tumor activity against Cutaneous T-cell Lymphoma (CTCL) cells. In vitro studies using a panel of eight CTCL cell lines showed a time-dependent inhibition of cell growth at concentrations ranging from 1.25 to 10.0 μM nih.govoncotarget.comnih.gov. The compound also induced apoptosis in these cells within a narrow concentration range of 2.5 to 10.0 μM, as confirmed by an increase in Annexin V+ cells and an accumulation of cells in the sub-G1 phase of the cell cycle nih.govoncotarget.comnih.govresearchgate.net.

A crucial aspect of ONC201's activity is its selectivity. It has been shown to induce apoptosis in primary CD4+ malignant T cells isolated from CTCL patients, but not in normal CD4+ T cells from healthy donors nih.govoncotarget.com. The molecular mechanism underlying its effect on CTCL cells involves the activation of the integrated stress response (ISR), indicated by the upregulation of Activating Transcription Factor 4 (ATF4) nih.govoncotarget.com. Concurrently, ONC201 treatment leads to the inactivation of pro-survival pathways, including the JAK/STAT and NF-κB pathways nih.govoncotarget.com. This dual action contributes to its potent and selective anti-tumor effect in this malignancy nih.govoncotarget.com.

Multiple Myeloma

Multiple myeloma (MM) is another hematological malignancy that shows significant sensitivity to ONC201. Preclinical data indicate that MM is one of the most sensitive tumor types to this compound ashpublications.org. ONC201 treatment effectively decreases the viability of human myeloma cell lines, with IC50 values between 1.0 µM and 1.5 µM ashpublications.orgnih.gov. This efficacy is maintained even in high-risk cell lines and is independent of the TP53 mutation status, a common factor in drug resistance ashpublications.orgnih.gov.

The anti-myeloma effect is driven by apoptosis, as demonstrated by the cleavage of caspase-9, caspase-3, and PARP ashpublications.orgnih.gov. A key mechanistic finding is that ONC201 induces the expression of the pro-apoptotic protein Bim ashpublications.orgnih.gov. This upregulation is a consequence of the reduced activity of the Erk1/2 kinase, which normally promotes the degradation of Bim through phosphorylation ashpublications.org. Importantly, ONC201 retains its efficacy in myeloma cell lines that have developed resistance to standard-of-care agents, including dexamethasone, bortezomib, and carfilzomib ashpublications.orgnih.govresearchgate.net.

Table 2: Preclinical Efficacy of ONC201 in Lymphoma and Myeloma
MalignancyCell Lines/ModelsKey FindingsReported Effective ConcentrationMechanism of Action
Non-Hodgkin's Lymphoma (NHL)Pediatric NHL cell lines (B-cell and T-cell)Dose-dependent reduction in cell viability; Induction of apoptosis nih.govtandfonline.comnih.govLow micromolar nih.govInduction of TRAIL and DR5 nih.govtandfonline.com
Cutaneous T-cell Lymphoma (CTCL)8 CTCL cell lines; Primary patient cellsTime-dependent growth inhibition; Selective apoptosis in malignant T cells nih.govoncotarget.com1.25-10.0 µM nih.govoncotarget.comActivation of ISR (ATF4); Inactivation of JAK/STAT and NF-κB pathways nih.govoncotarget.com
Multiple Myeloma (MM)MM.1S, NCI-H929, OPM-2, RPMI8226Decreased cell viability; Effective in resistant and TP53-mutant cells ashpublications.orgnih.govIC50: 1.0-1.5 µM ashpublications.orgnih.govInhibition of Erk1/2; Upregulation of Bim; Caspase activation ashpublications.orgnih.gov

Selective Cytotoxicity and Differential Impact on Normal Cells

A defining characteristic of ONC201 is its selective cytotoxicity towards cancer cells, with minimal impact on normal, non-malignant cells oncotarget.comyourconroenews.comstjude.orgatriumhealth.org. This favorable preclinical profile has been consistently demonstrated across various studies. For instance, ONC201 does not significantly affect the viability or cell cycle profile of normal human fibroblasts at concentrations that are highly cytotoxic to cancer cells oncotarget.com.

This selectivity has also been observed in the context of hematological malignancies. Studies on CTCL showed that while ONC201 induces apoptosis in malignant CD4+ T cells from patients, it does not have the same effect on normal CD4+ T cells from healthy individuals nih.govoncotarget.com. Similarly, in AML models, ONC201 was found to be toxic to leukemia stem cells while sparing normal bone marrow cells yourconroenews.comashpublications.org. This differential impact suggests a therapeutic window where the compound can effectively target malignant cells without causing widespread damage to healthy tissues oncotarget.comashpublications.org.

Impact on Cancer Stem Cells (CSCs)

ONC201 has shown the ability to target and eliminate cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, maintenance, and therapy resistance mdpi.comaacrjournals.org.

Elimination of CSCs in Various Cancer Models (Colorectal, Glioblastoma, Prostate, AML)

The anti-CSC effects of ONC201 have been documented in several distinct cancer types:

Colorectal Cancer: In preclinical colorectal cancer models, ONC201 effectively depletes cells expressing CSC markers such as CD133+, CD44+, and Aldefluor+ nih.gov. It significantly inhibits the formation of colonospheres, an in vitro measure of self-renewal capacity, even in CSCs resistant to the standard chemotherapy agent 5-fluorouracil mdpi.comnih.gov. In vivo, ONC201 treatment reduces the growth of tumors initiated by CSCs and hinders the subsequent passaging of these tumors nih.gov.

Glioblastoma (GBM): ONC201 has demonstrated the ability to deplete cancer stem cells and slow their growth in GBM models mdpi.com. It has been shown to eradicate CSC-enriched three-dimensional neurosphere cultures derived from primary GBM patient samples, including those from both newly diagnosed and recurrent tumors aacrjournals.org.

Prostate Cancer: Early preclinical studies identified ONC201's efficacy in eliminating cancer stem cells in prostate cancer models mdpi.com. Functional assays have confirmed that ONC201 significantly reduces tumorsphere formation in various human prostate cancer cell lines, including 22Rv1, DU145, and PC3, indicating an inhibitory effect on their self-renewal capabilities aacrjournals.org.

Acute Myeloid Leukemia (AML): In the context of AML, ONC201 has been shown to be toxic to leukemia stem cells yourconroenews.comashpublications.org. Importantly, this action is selective, as the compound appears to spare normal bone marrow cells, highlighting its potential to target the root of the malignancy while minimizing harm to the healthy hematopoietic system yourconroenews.comashpublications.org.

Table 3: Impact of ONC201 on Cancer Stem Cells (CSCs)
Cancer ModelKey Findings on CSCsSupporting Evidence
Colorectal CancerDepletes CSC markers (CD133+, CD44+, Aldefluor+); Inhibits self-renewal mdpi.comnih.govInhibition of colonosphere formation; Reduced CSC-initiated tumor growth in vivo nih.gov
GlioblastomaDepletes and slows the growth of CSCs mdpi.comEradication of primary GBM neurosphere cultures aacrjournals.org
Prostate CancerEliminates CSCs and inhibits self-renewal mdpi.comaacrjournals.orgReduced tumorsphere formation in 22Rv1, DU145, and PC3 cell lines aacrjournals.org
Acute Myeloid Leukemia (AML)Toxic to leukemia stem cells yourconroenews.comashpublications.orgSpares normal bone marrow cells, indicating selectivity yourconroenews.comashpublications.org

Efficacy in 3D Sphere Cultures

Three-dimensional (3D) sphere cultures, which more closely mimic the complex architecture and microenvironment of solid tumors than traditional 2D cell cultures, have been utilized to evaluate the efficacy of ONC201. In these models, ONC201 has shown significant activity against cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor recurrence and metastasis.

In studies involving 3D sphere-formation assays with colon cancer cell lines (HCT116 and HT29), ONC201 significantly inhibited the sphere-forming and self-renewal capacity of the cancer stem/progenitor cells. aub.edu.lb The compound was effective in eradicating the propagated spheres at sub-toxic doses over multiple generations. aub.edu.lb Furthermore, when tested on patient-derived organoids from colon cancer patients, ONC201 demonstrated a potent effect, causing a highly significant decrease in both the number and size of the organoids compared to controls. aub.edu.lb These findings underscore the potential of ONC201 to target the resilient cancer stem cell population within a tumor.

Efficacy of ONC201 in 3D Colon Cancer Models
3D Model TypeCell Lines/SourceObserved Effect of ONC201Reference
Colonosphere CulturesHCT116 and HT29Significantly reduced sphere-forming and self-renewal ability. aub.edu.lb
Patient-Derived OrganoidsColon Cancer PatientsHighly significant decrease in both the count and size of organoids. aub.edu.lb

Anti-Metastatic Activity in Preclinical Models

The anti-metastatic potential of ONC201 has been documented in multiple preclinical models across various tumor types, including breast, colorectal, and endometrial cancers. The compound's ability to impede metastasis is linked to its impact on several key cellular processes involved in cancer cell dissemination.

Research has shown that ONC201 inhibits cancer cell adhesion, migration, and invasion. aub.edu.lb In ovarian cancer cell lines, for example, ONC201 treatment led to the inhibition of adhesion and invasion, partly through the regulation of the epithelial-mesenchymal transition (EMT), a process critical for metastasis. nih.gov The anti-invasive effects were also associated with a reduction in the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. nih.gov Similarly, in uterine serous carcinoma, ONC201 inhibited adhesion and invasion in multiple cell lines. aub.edu.lb This anti-metastatic activity appears to be dependent on the induction of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a signaling protein that can trigger cell death. aub.edu.lb

Immunomodulatory Effects and Tumor Microenvironment Interaction

ONC201's anti-cancer activity extends beyond direct tumor cell killing to the modulation of the tumor microenvironment (TME). It influences various components of the TME, including immune cells and fibroblasts, to create a less hospitable environment for tumor growth. onclive.com

A significant aspect of ONC201's mechanism is its ability to stimulate an anti-tumor immune response. Preclinical studies have demonstrated that ONC201 treatment leads to the activation and increased intra-tumoral presence of several key immune effector cells. onclive.com

Specifically, an accumulation of activated Natural Killer (NK) cells and CD3+ T cells has been observed within tumors treated with ONC201. nih.gov Further analysis revealed the recruitment of both CD4+ and CD8+ T cells to the tumor site. nih.gov The depletion of NK cells was found to inhibit the in vivo efficacy of ONC201, highlighting the critical role of these immune cells in the drug's anti-tumor activity. nih.gov ONC201 was also shown to activate primary human NK cells, causing increased degranulation and expression of interferon-gamma (IFN-γ). nih.gov This immune activation is driven by the upregulation of several key factors, including TRAIL, IFN-α2a, and the chemokine IP-10 (CXCL10), which helps recruit immune cells. nih.gov

Immunomodulatory Effects of ONC201 on Immune Cells
Immune Cell TypeEffect of ONC201Mediating FactorsReference
Natural Killer (NK) CellsActivation and increased intra-tumoral infiltration; increased degranulation and IFN-γ expression.TRAIL, IFN-α2a, IP-10 (CXCL10) nih.gov
CD4+ T cellsIncreased recruitment to the tumor.Not specified nih.gov
CD8+ T cellsIncreased recruitment to the tumor.Not specified nih.gov

Beyond direct immune cell activation and the fibroblast bystander effect, ONC201 modulates the broader tumor microenvironment. The compound targets various cellular components within the TME to exert its anti-cancer effects. onclive.com This includes its actions on cancer stem cells, immune cells, and fibroblasts. aub.edu.lbonclive.com

Mechanistically, ONC201's direct binding to and activation of the mitochondrial caseinolytic protease P (ClpP) disrupts mitochondrial function in tumor cells. nih.gov This disruption can lead to metabolic changes that may alter the cellular composition and signaling within the tumor microenvironment. nih.gov By affecting the interplay between cancer cells and the surrounding stromal and immune cells, ONC201 helps to dismantle the supportive network that tumors rely on for growth and survival.

Pharmacological and Structural Aspects of Onc201

Pharmacodynamic Effects in Preclinical Models

In preclinical settings, ONC201 has exhibited prolonged anti-proliferative and pro-apoptotic effects across a wide array of tumor cells, while showing limited to no toxicity in normal cells. aacrjournals.orgoncotarget.com Its mechanism of action is multifaceted, primarily involving the induction of the integrated stress response (ISR) and the inactivation of key survival signaling pathways. aacrjournals.orgoncotarget.com

ONC201's engagement with the G protein-coupled dopamine (B1211576) receptor D2 (DRD2) and the mitochondrial protease ClpP initiates a cascade of downstream events. chimerix.comnih.gov A key effect is the inactivation of the Akt and ERK signaling pathways, which in turn leads to the dephosphorylation of the transcription factor FOXO3a. nih.gov This activated FOXO3a then translocates to the nucleus and upregulates the transcription of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand). nih.govaacrjournals.org

Simultaneously, ONC201 activates the ISR, leading to the phosphorylation of eIF2α and the subsequent increased translation of the transcription factor ATF4. nih.govaacrjournals.org ATF4 then induces the expression of CHOP, which upregulates the TRAIL receptor DR5. nih.govaacrjournals.org The dual upregulation of both the TRAIL ligand and its receptor DR5 culminates in the induction of apoptosis in cancer cells. nih.gov Preclinical studies have demonstrated ONC201's efficacy as a single agent in numerous subcutaneous and orthotopic advanced solid tumor models. aacrjournals.org

Table 1: Key Pharmacodynamic Effects of ONC201 in Preclinical Models

Effect Mechanism Key Molecules Involved Outcome
Apoptosis Induction Upregulation of pro-apoptotic immune cytokine TRAIL. aacrjournals.org Akt, ERK, Foxo3a, TRAIL Tumor cell death. nih.gov
Integrated Stress Response (ISR) Activation PERK-independent phosphorylation of eIF2-α. aacrjournals.org eIF2-α, ATF4, CHOP, DR5 Upregulation of the TRAIL receptor DR5. aacrjournals.org
Anti-proliferative Effects Inactivation of Akt/ERK signaling. aacrjournals.org Akt, ERK Inhibition of tumor cell growth. aacrjournals.org

| Selective Cytotoxicity | Targets tumor cells over normal cells. oncotarget.com | N/A | Favorable therapeutic window. oncotarget.com |

Imipridone Chemical Class Development and Structure-Activity Relationships (SAR)

ONC201 is the foundational member of the imipridone class of compounds, which are characterized by a unique tri-heterocyclic core structure. chimerix.comnih.gov The favorable pharmacological properties of ONC201, including its oral bioavailability and ability to cross the blood-brain barrier, prompted medicinal chemistry efforts to explore its chemical scaffold and define structure-activity relationships (SAR). nih.govaacrjournals.org

Unique Tri-heterocyclic Core Structure

The distinct tri-heterocyclic core of imipridones is crucial for their biological activity. nih.gov Structural analyses, including NMR and X-ray crystallography, have confirmed that ONC201 possesses an angular [3,4-e] structure, which is essential for its potent anti-cancer effects. nih.govoncotarget.comnih.gov Studies have shown that switching the imipridone core from this angular isomer to a linear one results in a loss of DRD2 antagonist activity and a significant reduction in the inhibition of cancer cell viability. chimerix.comaacrjournals.org This highlights the critical role of the specific three-dimensional arrangement of the heterocyclic rings for target engagement and subsequent anti-tumor activity. chimerix.comnih.gov

Strategies for Chemical Derivatization and Analog Creation

The exploration of the imipridone scaffold has led to the creation of numerous analogs with the goal of identifying compounds with improved potency, altered target engagement, and a different spectrum of anti-cancer activity. nih.govresearchgate.net A key strategy has been the manipulation of substituents on the peripheral benzyl (B1604629) moieties of the ONC201 structure. tandfonline.com

Research has shown that the addition of electron-withdrawing groups, such as di- or tri-halogen substitutions, to the methyl benzyl ring can enhance the potency of GPCR engagement and improve anti-cancer effects. chimerix.comaacrjournals.org Conversely, derivatization of the other benzyl ring or its removal has been found to be inactivating or to impair anti-cancer efficacy. chimerix.comaacrjournals.orgresearchgate.net These findings have guided the synthesis of new imipridones with potentially superior therapeutic properties. nih.gov

Differential Engagement of Targets by Imipridone Analogs

The chemical modifications of the ONC201 scaffold have yielded analogs that exhibit differential engagement of various G protein-coupled receptors (GPCRs). nih.govnih.gov While the imipridones tested show activity that is largely exclusive to Class A GPCRs, even minor structural changes can lead to significant shifts in agonist versus antagonist activity and receptor selectivity. chimerix.comaacrjournals.org

For instance, ONC206, an analog with a 2,4-difluoromethylbenzyl group, emerged as a highly selective and potent antagonist for D2-like dopamine receptors. chimerix.comaacrjournals.org In contrast, ONC212, which features a 4-trifluoromethylbenzyl group, was identified as a selective and potent agonist for the tumor suppressor GPR132. chimerix.comaacrjournals.org This demonstrates that the imipridone scaffold can be systematically modified to generate compounds with tailored target engagement profiles, potentially allowing for the development of therapies for a wider range of cancers. nih.gov

Table 2: Comparison of Imipridone Analogs

Compound Key Structural Modification Primary Target Engagement Notable Property
ONC201 Benzyl-2-methylbenzyl-imipridone. chimerix.com Selective antagonist of DRD2 and DRD3. chimerix.com Founding member of the imipridone class. chimerix.com
ONC206 Benzyl-2,4-difluoromethylbenzyl-imipridone. chimerix.com Most selective and potent antagonist for D2-like dopamine receptors. chimerix.com Enhanced non-competitive DRD2 antagonism. nih.gov

| ONC212 | Benzyl-4-trifluoromethylbenzyl-imipridone. chimerix.com | Most selective and potent agonist for tumor suppressor GPR132. chimerix.com | Differentiated spectrum of activity from ONC201. biospace.com |

Methodological Approaches and Future Research Directions for Onc201

Discovery Methodology: Phenotypic Cell-Based Screening Approaches

ONC201, also known as TIC10 (TRAIL-inducing compound 10), was identified through a phenotypic cell-based screening approach rather than a target structure-based design nih.gov. This discovery was rooted in a therapeutic concept aimed at identifying compounds capable of upregulating natural anti-tumor immune surveillance mechanisms safely nih.gov. The screen was specifically designed to find small molecules that could transcriptionally induce the gene for TNF-related apoptosis-inducing ligand (TRAIL) in cancer cells nih.gov. TRAIL is a naturally occurring protein expressed on immune cells that can trigger apoptosis (programmed cell death) in tumor cells while sparing normal cells nih.gov.

The initial screening process utilized a human colorectal cancer (CRC) cell line nih.gov. A key feature of this screening strategy was its focus on identifying compounds that were effective regardless of the p53 tumor suppressor gene's status, a common mutation that confers resistance to many standard cancer therapies nih.govnih.gov. This p53-independent efficacy was a critical selection criterion that led to the identification of ONC201 nih.gov. Because the discovery was based on a specific cellular phenotype—the induction of TRAIL—the precise molecular target of ONC201 was not known at the time it was identified nih.govnih.gov. The selection of ONC201 as the lead compound for clinical development was based on several favorable characteristics observed during and after the initial screen, including a good therapeutic index, lack of genotoxicity, drug-like chemical properties, and its ability to penetrate the blood-brain barrier nih.gov.

Preclinical Modeling Techniques

The preclinical evaluation of ONC201 has extensively utilized in vitro models involving a diverse panel of human cancer cell lines. In standard two-dimensional (2D) cultures, ONC201 has demonstrated pro-apoptotic and anti-proliferative effects across various solid tumors. Studies have been conducted on cell lines derived from colorectal cancer, glioblastoma, endometrial cancer, breast cancer, pancreatic cancer, and small cell lung cancer nih.govmdpi.comaacrjournals.org. For instance, ONC201 was shown to induce TRAIL and subsequent cell death in numerous human colorectal cancer cell lines that harbor a variety of oncogenic mutations, including those in KRAS and p53 which typically confer resistance to standard treatments nih.gov. Similarly, it upregulates TRAIL and induces apoptosis in multiple glioblastoma cell lines nih.gov.

Beyond traditional 2D monolayers, the activity of ONC201 has also been assessed in three-dimensional (3D) culture systems, which more closely mimic the in vivo tumor microenvironment. Notably, the compound was effective in inhibiting the growth of glioblastoma cancer stem-like cells (CSCs) grown in 3D neurosphere cultures nih.gov. This is significant as CSCs are often resistant to conventional therapies and are implicated in tumor recurrence. Ex vivo studies of H3 K27M–mutant glioma samples have also reported the overexpression of the ONC201 target, DRD2, when the cells are maintained in 3D culture ascopubs.org.

To bridge the gap between cell line studies and clinical application, ONC201 has been evaluated using ex vivo analyses of fresh patient-derived tumor samples. This methodology provides a more direct indication of a compound's potential efficacy in a clinical setting. Early in its development, ONC201 was found to be highly effective at inducing TRAIL and cell death in fresh colorectal cancer specimens nih.gov.

Furthermore, its potent cytotoxicity was demonstrated in glioblastoma patient samples that were resistant to standard-of-care therapies, including temozolomide, bevacizumab, and radiation nih.gov. In the context of pediatric brain tumors, ex vivo drug sensitivity testing has been applied to tumor cells from patients with diffuse midline glioma (DMG) to assess the response to ONC201, sometimes in combination with other agents nih.govresearchgate.net. These ex vivo studies have been instrumental in confirming that the mechanisms of action observed in cell lines are recapitulated in primary human tumor tissue and have helped guide personalized treatment strategies nih.gov.

The anti-tumor activity of ONC201 has been validated across a comprehensive range of in vivo animal models, demonstrating its single-agent efficacy and providing insights into its systemic effects.

Subcutaneous Xenografts: This common model, where human cancer cells are injected under the skin of immunocompromised mice, has been used to demonstrate ONC201's ability to inhibit tumor growth. Studies have employed cell lines such as HT-29 and HCT116 (colorectal cancer) and MDA-MB-231 (breast cancer) to show dose- and schedule-dependent effects on tumor progression mdpi.comascopubs.org. These models were also crucial in demonstrating the anti-metastatic properties of ONC201 nih.gov.

Orthotopic Models: To better replicate the tumor's natural environment, orthotopic models involve implanting tumor cells into the corresponding organ. ONC201 has been tested in mice bearing pontine (brainstem) tumors from diffuse intrinsic pontine glioma (DIPG) cells, where it caused a significant reduction in tumor burden nih.gov.

Patient-Derived Xenografts (PDX): In PDX models, tumor tissue from a patient is directly implanted into mice. This approach is considered to better preserve the heterogeneity of the original tumor. ONC201 and its analogs have shown potent antitumor activity in DMG PDX models mdpi.comoup.com.

Immunocompetent and Syngeneic Models: To study the interaction between the drug and the immune system, immunocompetent mouse models are used. In C57/BL6 mice, ONC201 treatment led to an upregulation of NK1.1+ natural killer (NK) cells ascopubs.org. The recruitment of NK cells into the tumor microenvironment was also observed in ONC201-treated tumors in athymic nude mice, suggesting an important role for the immune system in the drug's mechanism of action in vivo ascopubs.orgnih.gov.

Genetic Mouse Models: These models involve genetically engineering mice to develop specific types of cancer. A midline in utero electroporation (IUE) mouse model of H3K27M-mutant glioma was used to confirm the in vivo efficacy of ONC201, where weekly treatment significantly extended survival nih.gov. Another study utilized a transgenic mouse model of serous ovarian cancer (KpB mouse model) to show that ONC201 significantly suppressed tumor growth researchgate.net.

Summary of In Vivo Animal Models Used in ONC201 Preclinical Research
Model TypeCancer TypeKey FindingsReferences
Subcutaneous XenograftColorectal Cancer, Breast CancerInhibited tumor growth and metastasis; demonstrated dose- and schedule-dependency. mdpi.comascopubs.orgnih.gov
OrthotopicDiffuse Intrinsic Pontine Glioma (DIPG)Significantly reduced tumor burden in the brainstem. nih.gov
Patient-Derived Xenograft (PDX)Diffuse Midline Glioma (DMG)Showed potent antitumor activity. mdpi.comoup.com
ImmunocompetentGeneralUpregulated and promoted intratumoral recruitment of Natural Killer (NK) cells. ascopubs.org
Genetic Mouse ModelH3K27M-Mutant Glioma, Ovarian CancerSignificantly extended survival and suppressed tumor growth. nih.govresearchgate.net

Following its discovery via a phenotypic screen, the direct molecular target of ONC201 was initially unknown nih.gov. Advanced computational studies were instrumental in elucidating its mechanism of action. Target prediction algorithms suggested that ONC201 acts as an antagonist of dopamine (B1211576) receptors nih.gov. Subsequent in vitro binding studies validated this computational prediction, confirming that ONC201 is a direct and competitive antagonist of the D2-like dopamine receptors, specifically DRD2 and DRD3 nih.gov.

More recent computational modeling and simulation studies have further refined the understanding of this interaction. These analyses suggest that ONC201 engages with the dopamine D2 receptor (D2R) in a bitopic manner. In this binding mode, the central imipridone core of the ONC201 molecule extends into the orthosteric binding site (the primary site for the natural ligand, dopamine), but it does not directly compete with dopamine. Simultaneously, a secondary phenyl ring on the ONC201 molecule interacts with an allosteric binding pocket, which is a secondary site on the receptor. This allosteric engagement is thought to be associated with the negative modulation of the receptor's activity researchgate.net. Additionally, in silico studies have been used to assess the potential toxicity of ONC201 degradation products, highlighting the utility of computational approaches in the broader chemical and safety assessment of the compound mdpi.com.

Combination Strategies with Other Anti-Cancer Therapies in Preclinical Models

To address potential resistance and enhance therapeutic efficacy, ONC201 has been extensively investigated in preclinical models in combination with a variety of other anti-cancer agents. The rationale for combination therapy is to target multiple pathways simultaneously, potentially leading to synergistic effects and overcoming the limitations of monotherapy mdpi.com.

Preclinical studies have demonstrated the efficacy of combining ONC201 with:

Standard Chemotherapies: In small cell lung cancer (SCLC) cell lines, combining ONC201 with clinically approved drugs like etoposide and carboplatin resulted in a synergistic effect on cell viability and an upregulation of apoptosis markers aacrjournals.org.

Anti-Angiogenic Agents: In colorectal xenograft models, the combination of ONC201 with bevacizumab, an antibody that inhibits vascular endothelial growth factor (VEGF), led to a complete reduction in tumor progression and growth mdpi.com.

Targeted Pathway Inhibitors: Resistance to ONC201 in diffuse intrinsic pontine glioma (DIPG) has been linked to the hyperactivation of the PI3K/Akt signaling pathway. This prompted preclinical studies combining ONC201 with the PI3K inhibitor paxalisib, which demonstrated tumor regression and prolonged survival in DIPG models mdpi.comnih.govnih.gov. In glioblastoma cells, ONC201 showed synergism with Bcl-2 inhibitors such as ABT-263 and ABT-199 mdpi.com.

TRAIL Pathway Agonists: Given that ONC201's initial discovery was based on its ability to induce TRAIL, combining it with TRAIL agonists is a rational strategy. In pancreatic cancer cell lines, ONC201 showed synergism with the TRAIL agonist TLY012, a combination that also delayed tumor growth in xenograft models mdpi.com.

Radiotherapy: In glioblastoma mouse models, combining ONC201 with radiation and temozolomide significantly lowered the tumor burden and prolonged survival mdpi.com.

These preclinical findings underscore the potential of ONC201 as a versatile combination partner, capable of enhancing the activity of various standard and novel anti-cancer therapies across different tumor types mdpi.commdpi.com.

Preclinical Combination Strategies with ONC201
Combination AgentAgent ClassCancer ModelObserved EffectReferences
Etoposide, CarboplatinChemotherapySmall Cell Lung CancerSynergistic reduction in cell viability. aacrjournals.org
BevacizumabAnti-AngiogenicColorectal CancerComplete reduction in tumor growth. mdpi.com
PaxalisibPI3K InhibitorDiffuse Intrinsic Pontine Glioma (DIPG)Tumor regression and prolonged survival. mdpi.comnih.gov
ABT-263, ABT-199Bcl-2 InhibitorsGlioblastomaSynergistic induction of apoptosis. mdpi.com
TLY012TRAIL AgonistPancreatic CancerSynergistic activity and delayed tumor growth. mdpi.com
RadiationRadiotherapyGlioblastomaReduced tumor burden and prolonged survival. mdpi.com

Synergistic Interactions with Approved and Investigational Agents

Preclinical research has extensively explored the synergistic potential of ONC201 with a variety of anticancer agents across multiple tumor types. These combinations aim to enhance therapeutic efficacy and overcome resistance.

In glioblastoma (GBM), ONC201 demonstrates synergy with the standard-of-care chemotherapy temozolomide . nih.govnih.gov This combination has been observed in GBM, diffuse intrinsic pontine glioma (DIPG), and atypical teratoid rhabdoid tumor (ATRT) cell lines. nih.govnih.gov Furthermore, a triple combination of ONC201, temozolomide, and radiotherapy significantly reduced tumor burden and prolonged survival in a GBM mouse orthotopic model. oncotarget.com The mechanism involves decreased tumor cell proliferation and increased apoptosis. oncotarget.com

Inhibition of anti-apoptotic proteins has also proven to be a successful strategy. ONC201 shows synergistic effects with Bcl-2/Bcl-xL inhibitors, such as ABT263 (Navitoclax), in glioblastoma cells. oup.com This combination enhances the induction of apoptosis in a BAX/BAK-dependent manner. oup.com

In models of diffuse intrinsic pontine glioma (DIPG), resistance to ONC201 has been linked to the upregulation of the PI3K/AKT signaling pathway. nih.gov Consequently, combining ONC201 with the brain-penetrant PI3K inhibitor paxalisib results in synergistic cytotoxicity and apoptosis in DIPG cell lines. nih.gov This combination is being explored to counteract metabolic adaptation and reduced sensitivity to ONC201. aacrjournals.org

For hematological malignancies, studies in multiple myeloma show that ONC201 synergizes with proteasome inhibitors like bortezomib and carfilzomib . ashpublications.org This combination leads to enhanced reduction in cell viability and increased expression of the pro-apoptotic protein Bim. ashpublications.org

Other notable synergistic combinations include:

Bevacizumab : In colorectal xenografts, the combination with ONC201 led to a complete reduction in tumor progression and growth. mdpi.com

Carboplatin and Etoposide : ONC201 showed a synergistic impact with these traditional first-line chemotherapeutic drugs in small cell lung cancer (SCLC). mdpi.com

TLY012 : This TRAIL agonist demonstrated synergy with ONC201 in multiple pancreatic cancer cell lines, delaying tumor growth in xenograft models. mdpi.com

2-Deoxyglucose : Combining this glycolysis inhibitor with ONC201 in GBM cell lines leads to energy depletion and enhanced anticancer activity. mdpi.com

Combination AgentCancer ModelObserved Synergistic EffectReference
TemozolomideGlioblastoma (GBM), DIPG, ATRTEnhanced cell death and apoptosis; prolonged survival in vivo (with radiotherapy). nih.govnih.govoncotarget.com
Paxalisib (PI3K Inhibitor)DIPGSynergistic cytotoxicity, reduced PI3K/AKT signaling, induction of apoptosis. nih.gov
ABT263 (Bcl-2/Bcl-xL Inhibitor)GlioblastomaEnhanced pro-apoptotic effect in a BAX/BAK-dependent manner. oup.com
Bortezomib/CarfilzomibMultiple MyelomaReduced cell viability, enhanced Bim expression and PARP cleavage. ashpublications.org
BevacizumabColorectal CancerComplete reduction in tumor progression and growth in xenografts. mdpi.com
EtoposideDIPGMild synergistic reduction in cell viability. nih.gov

Potential with Epigenetic Modulators

The interplay between ONC201 and epigenetic regulation is an emerging area of research. Preclinical studies suggest that combining ONC201 with epigenetic modulators can sensitize cancer cells and produce potent synergistic antitumor effects. This is particularly relevant in cancers with specific epigenetic dysregulations, such as H3K27M-mutant gliomas. aacrjournals.org

A key finding is the synergy between ONC201 and EZH2 inhibitors (e.g., EPZ-6438 ) or HDAC inhibitors (e.g., panobinostat , romidepsin ). nih.gov In a variety of cancer cell lines, including breast, pancreatic, colorectal, and GBM, the combination with an EZH2 inhibitor synergistically reduced cell viability and induced apoptosis. ashpublications.org The underlying mechanism involves a greater induction of the integrated stress response (ISR) pathway, evidenced by higher levels of ATF4 and the pro-apoptotic TRAIL receptor DR5, compared to monotherapy. ashpublications.orgnih.gov This combination also leads to a reduction in H3K27me3 and EZH2 levels. ashpublications.org

Mechanistically, ONC201 treatment in H3K27M-mutant diffuse midline glioma (DMG) cells has been shown to increase levels of L-2-hydroxyglutarate (L-2HG), which inhibits histone lysine demethylases. nih.gov This leads to an increase in the repressive H3K27me3 mark, reversing the pathognomonic reduction seen in these tumors and causing epigenetic downregulation of genes involved in cell cycle regulation. nih.govaacrjournals.orgnih.gov Combining ONC201 with agents that further modulate the epigenetic landscape, such as HDAC inhibitors, may therefore represent a powerful therapeutic strategy. nih.gov

Combination with Radiotherapy in Preclinical Contexts

The combination of ONC201 with radiotherapy has been investigated in preclinical models of aggressive brain tumors, demonstrating significant synergistic potential. nih.gov In vitro studies using glioblastoma (GBM), DIPG, and ATRT cell lines showed synergy between ONC201 and radiation in reducing cell viability and colony formation. nih.govnih.gov

In vivo, the combination of ONC201 and radiation has been shown to prolong survival in mouse models of GBM. oncotarget.comecancer.org A triple-combination therapy of ONC201, radiation, and temozolomide significantly prolonged survival and reduced tumor burden in a GBM mouse orthotopic model compared to single or dual-agent treatments. oncotarget.com This therapeutic enhancement is associated with a decrease in tumor cell proliferation and an increase in apoptosis. oncotarget.com

Interestingly, ONC201 does not appear to act as a classical radiosensitizer. ecancer.org Instead, transcriptome analyses suggest that the combination of radiation with ONC201 affects the defense mechanisms of GBM cells against radiation, with notable shifts in gene expression signatures related to quiescent GBM populations and their interaction with the extracellular matrix. ecancer.org

Investigation of Mechanisms of Acquired Resistance in Preclinical Models

As with many targeted therapies, cancer cells can develop resistance to ONC201. Preclinical models have been instrumental in identifying several mechanisms of acquired resistance.

A primary escape mechanism involves the upregulation of the PI3K/AKT/mTOR signaling axis . nih.gov This has been particularly observed in H3.3K27M-mutant DIPG cell lines that exhibit decreased sensitivity to ONC201. nih.gov This adaptive response promotes metabolic activity and cell survival, which can be countered by the addition of a PI3K inhibitor like paxalisib. nih.govaacrjournals.orgthekidscancerproject.org.au

Metabolic reprogramming is another key resistance factor. ONC201's cytotoxicity is linked to the disruption of mitochondrial function and ATP depletion. ecancer.org Consequently, cancer cells that are more dependent on glycolysis for their energy needs show inherent or acquired resistance to the compound. ecancer.org This includes cells with reduced mitochondrial DNA. ecancer.org

In H3K27M-mutant DMG, high expression or mutation of the Epidermal Growth Factor Receptor (EGFR) has been identified as a biomarker of resistance. researchgate.netoup.com EGFR appears to maintain cancer cells in an early, stem-like state by promoting compensatory glycolysis, which counteracts the mitochondrial disruption caused by ONC201. oup.com

Finally, resistance can also arise from alterations in the core pathways targeted by ONC201. In triple-negative breast cancer (TNBC) cells with acquired resistance, the activation of the ATF4-mediated integrated stress response is compromised , blunting the pro-apoptotic signal. oncotarget.com

Exploration of New Preclinical Indications Based on Sensitivity Profiles

The unique mechanism of action of ONC201 has prompted the exploration of its efficacy across a wide range of cancers, with sensitivity being linked to specific molecular profiles.

The most prominent indication is H3K27M-mutant diffuse midline glioma (DMG) , including DIPG, where ONC201 has shown significant preclinical and clinical activity. nih.gov Sensitivity in these tumors is associated with the expression of Dopamine Receptor D2 (DRD2), a direct target of ONC201. youtube.com

Beyond DMG, ONC201 has demonstrated single-agent efficacy in preclinical models of various solid and hematological tumors. mdpi.com Sensitivity across different cancer types has been strongly correlated with the expression of caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP) , another key molecular target of ONC201. researchgate.net

Preclinical IndicationAssociated Sensitivity Marker/ProfileReference
H3K27M-Mutant Diffuse Midline Glioma (DMG/DIPG)H3K27M mutation, DRD2 expression, PIK3CA mutations aacrjournals.orgnih.govyoutube.com
Colorectal CancerElimination of cancer stem cells mdpi.com
Prostate CancerElimination of cancer stem cells mdpi.com
Triple-Negative Breast Cancer (TNBC)Induction of ATF4-mediated ER stress oncotarget.com
Endometrial CancerDecreased expression of Cyclin D and pRb mdpi.com
Multiple MyelomaSensitivity in dexamethasone-, bortezomib-, and carfilzomib-resistant lines ashpublications.org

Conversely, resistance in certain preclinical models has also been linked to specific molecular features. For instance, pancreatic cancer cells are largely insensitive to ONC201, a resistance attributed to strong Insulin-like Growth Factor 1 Receptor (IGF1-R) expression. mdpi.com In DIPG models, tumors harboring TP53 mutations were found to be more resistant to ONC201. aacrjournals.org

Advanced Molecular and Cellular Biology Techniques for Elucidating Remaining Mechanistic Gaps

A variety of advanced research techniques have been crucial in dissecting the complex and multifaceted mechanism of action of ONC201 and identifying pathways of resistance.

Integrated Transcriptomics and Metabolomics: This systems-biology approach has been vital in understanding ONC201's effect on H3K27M-DMG. It revealed that ONC201 downregulates genes in the TCA cycle and glycolysis, while increasing levels of the oncometabolite L-2-hydroxyglutarate (L-2HG). nih.govaacrjournals.org This provided a direct link between the drug's impact on cellular metabolism and its ability to induce epigenetic changes (increased H3K27me3). nih.govnih.gov

RNA-Sequencing (RNA-seq): Transcriptome analysis has been used to identify gene expression signatures associated with response and resistance. In GBM, it showed that combining ONC201 with radiation affects gene signatures related to quiescence and plasticity. ecancer.org In DMG, it helped identify an EGFR/FOXG1-driven gene regulatory network that confers a resistance phenotype. researchgate.net

Genetic Manipulation (shRNA/Knockdown): The functional roles of key proteins in the ONC201 signaling cascade have been validated using genetic knockdown experiments. For example, knockdown of ATF4 was shown to impair ONC201-induced apoptosis in TNBC cells, while knockdown of ClpP or OGDH abrogated the drug's effect on H3K27me3 levels in DMG cells. nih.govoncotarget.comnih.gov

Time-Lapse Live Cell Imaging: This technique has provided unique insights into the phenotype of ONC201-induced cell death. In breast cancer cells, it revealed that the drug induces cell membrane ballooning followed by rupture, a morphology distinct from classical apoptosis. ecancer.org

Computational Modeling (Density Functional Theory): Beyond cellular biology, advanced computational chemistry techniques like Density Functional Theory (DFT) have been employed to study the ONC201 molecule itself. nih.gov These methods help predict the chemical stability, degradation pathways, and formation of radicals, which is critical for pharmaceutical development. nih.gov

Q & A

How can researchers formulate precise research questions for studying CID 78062268?

Level: Basic Methodological Answer: Effective research questions require structured frameworks to ensure specificity and feasibility. Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define variables, e.g., "How does this compound (intervention) modulate [specific biochemical pathway] (outcome) compared to [existing compound] (comparison) in [cell type/organism] (population)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance . Avoid broad queries; instead, narrow scope by iteratively refining questions through literature gaps and pilot studies .

What experimental design principles ensure reproducibility in this compound studies?

Level: Basic
Methodological Answer:
Adopt modular experimental designs with clear controls and replicates. For synthesis or characterization:

  • Material documentation: Specify purity, synthesis protocols, and instrumentation (e.g., NMR, HPLC) as per IUPAC guidelines .
  • Negative/positive controls: Include baseline measurements (e.g., solvent-only controls) and reference compounds.
  • Blinding: Use double-blind protocols in pharmacological assays to minimize bias .
    Document all steps in supplementary materials to enable replication .

How should researchers address contradictions in experimental data for this compound?

Level: Advanced
Methodological Answer:
Systematically analyze discrepancies using:

  • Source triangulation: Cross-validate results via multiple techniques (e.g., spectroscopic data vs. computational modeling).
  • Error propagation analysis: Quantify uncertainties from instrumentation (e.g., ±SD in dose-response curves) .
  • Contextual review: Compare findings against prior studies, noting variables like solvent polarity or temperature that may explain divergence . Publish negative results to enhance transparency .

What strategies optimize literature reviews for this compound-related research?

Level: Basic
Methodological Answer:

  • Database selection: Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND [pathway] NOT [toxicity]").
  • Citation chaining: Track seminal papers via backward (references) and forward (citations) searches .
  • Gap analysis: Map existing knowledge using tools like VOSviewer to identify understudied interactions or mechanisms . Exclude non-peer-reviewed sources (e.g., preprints) for hypothesis formulation .

How can interdisciplinary approaches enhance this compound research?

Level: Advanced
Methodological Answer:
Integrate methods from complementary fields:

  • Computational chemistry: Perform molecular docking to predict binding affinities, validated by in vitro assays .
  • Omics integration: Combine transcriptomic data with structural analysis to identify off-target effects.
  • Ethnographic techniques: Use stakeholder interviews (e.g., clinicians) to contextualize translational potential . Establish cross-disciplinary collaboration agreements early to align objectives .

What ethical considerations apply to this compound studies involving biological systems?

Level: Basic
Methodological Answer:

  • Institutional Review Board (IRB) approval: Mandatory for in vivo studies; justify sample sizes using power analysis .
  • Data anonymization: Encrypt sensitive data (e.g., patient-derived cell lines) .
  • Conflict of interest disclosure: Declare funding sources and patent applications in manuscripts .

How to validate this compound findings through independent replication?

Level: Advanced
Methodological Answer:

  • Collaborative replication: Partner with external labs using standardized protocols (e.g., SOPs for IC50 determination) .
  • Open science practices: Share raw data via repositories like Zenodo with DOI assignments .
  • Meta-analysis: Aggregate replication results to assess effect size consistency .

What mixed-methods approaches are suitable for analyzing this compound's mechanistic pathways?

Level: Advanced
Methodological Answer:

  • Sequential design: First, use quantitative methods (e.g., kinetic assays) to identify dose-dependent effects, followed by qualitative interviews with experts to interpret clinical relevance .
  • Convergent design: Parallelize computational simulations (DFT calculations) and spectroscopic analysis (FTIR) to triangulate structural insights .

How to design a hypothesis-driven study for this compound's biochemical interactions?

Level: Basic
Methodological Answer:

  • Null hypothesis (H₀): "this compound does not inhibit [enzyme X]."
  • Alternative hypothesis (H₁): "this compound inhibits [enzyme X] with IC50 < [value]."
    Use dose-response assays and statistical tests (e.g., ANOVA with post-hoc Tukey) to reject H₀ . Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

What metrics assess the robustness of this compound's reported bioactivity?

Level: Advanced
Methodological Answer:

  • Z’-factor: Validate assay quality (>0.5 indicates high reliability) .
  • Selectivity index (SI): Compare IC50 values against related targets to quantify specificity.
  • Effect size (Cohen’s d): Calculate to distinguish clinical vs. statistical significance . Report all metrics with confidence intervals in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.